molecular formula C20H23N3O3S2 B2917546 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide CAS No. 1031977-00-0

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2917546
CAS No.: 1031977-00-0
M. Wt: 417.54
InChI Key: ARNKSKJYYPLEKP-UHFFFAOYSA-N
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Description

“2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide” is a compound with the molecular formula C19H21N3O3S2 and a molecular weight of 403.52. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold that has been the subject of various pharmacological studies .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring is known to have various tautomeric forms and can give rise to benzo derivatives . The specific molecular structure of “this compound” is not available in the retrieved data.


Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring in this compound is known to react with various functional groups. For example, a halo group at the 7 and 8 positions of the ring can give active compounds. Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the ring are also responsible for the activity .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to evaluate their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research highlights the innovative approach to developing potential agrochemicals leveraging the structural features of thiadiazoles for enhanced insecticidal activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anticancer Agents Synthesis

Kamal et al. (2011) designed and synthesized compounds based on the benzothiadiazinyl structure, testing them for anticancer activity against various cancer cell lines. This study demonstrates the potential of such compounds in oncological pharmacology, suggesting a promising avenue for developing novel anticancer agents leveraging the benzothiadiazinyl scaffold (Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011).

Apoptosis-Inducing Agents for Breast Cancer

Gad et al. (2020) explored the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, focusing on their application as apoptosis-inducing agents for breast cancer. The study provides insight into the therapeutic potential of these compounds in treating breast cancer, emphasizing the importance of structural modification for achieving desired biological activities (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-23-16-8-6-7-9-17(16)28(25,26)22-20(23)27-12-18(24)21-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNKSKJYYPLEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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